1-[1-(Trifluoromethyl)cyclopropyl]ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(trifluoromethyl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-4(10)5(2-3-5)6(7,8)9/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHLQUUJBNLQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 1 1 Trifluoromethyl Cyclopropyl Ethanone and Similar Systems
Transformations Involving the Ketone Carbonyl Group
The ketone carbonyl group in 1-[1-(trifluoromethyl)cyclopropyl]ethanone is a primary site for a variety of chemical transformations. Its electrophilicity is significantly enhanced by the adjacent trifluoromethyl group, making it highly susceptible to nucleophilic attack.
Nucleophilic addition to the carbonyl carbon is a fundamental reaction for this class of ketones. A notable example is the alkynylation reaction, which introduces an alkyne moiety to form a tertiary propargylic alcohol. This transformation is valuable for synthesizing complex chiral building blocks. nih.gov
The alkynylation of cyclopropyl (B3062369) trifluoromethyl ketone can be efficiently catalyzed by systems such as CuF₂·2H₂O/4,7-diphenyl-1,10-phenanthroline, leading to the formation of trifluoromethyl-substituted tertiary propargyl alcohols in moderate to excellent yields under mild conditions. researchgate.netresearchgate.net The development of enantioselective methods has been a significant focus, employing chiral catalysts to control the stereochemistry of the newly formed chiral center. For instance, cation-binding salen nickel complexes have been shown to catalyze the enantioselective alkynylation of trifluoromethyl ketones with high yields (up to 99%) and high enantioselectivity (up to 97% ee). nih.govdntb.gov.ua These reactions often proceed with substoichiometric amounts of a base like potassium tert-butoxide (KOt-Bu). nih.gov Another approach involves using catalytic amounts of Zn(OTf)₂ with a bis(prolinol)phenol ligand, which also provides access to synthetically versatile propargylic CF₃-substituted tertiary alcohols in high yields and enantiomeric excess. nih.gov
The table below summarizes findings from various studies on the alkynylation of trifluoromethyl ketones.
| Catalyst System | Substrate Type | Yield | Enantioselectivity (ee) |
|---|---|---|---|
| CuF₂·2H₂O/4,7-diphenyl-1,10-phenanthroline | Cyclopropyl trifluoromethyl ketone | Moderate to Excellent | Not specified |
| Cation-binding salen nickel complexes | Trifluoromethyl ketones | Up to 99% | Up to 97% |
| (S)-BINAP-Pd complex | Trifluoropyruvate | High | High |
| Zn(OTf)₂ / bis(prolinol)phenol ligand | Trifluoromethyl ketones | High | High |
The carbonyl group of this compound can be readily reduced to the corresponding alcohol, 1-[1-(trifluoromethyl)cyclopropyl]ethanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The process typically involves dissolving the ketone in a suitable solvent like methanol, followed by the portion-wise addition of the reducing agent at low temperatures (e.g., 0°C).
Beyond simple reduction, the carbonyl group serves as a handle for various derivatization pathways. Carbonyl derivatization is a common strategy in analytical chemistry to enhance the detection of carbonyl-containing compounds. Reagents like hydrazines (e.g., 2,4-dinitrophenylhydrazine, DNPH) react with the ketone to form hydrazones. nih.gov O-substituted hydroxylamines, such as methoxyamine, can also be used to form oximes, a transformation that can overcome issues like the Beckmann rearrangement sometimes observed with hydroxylamine (B1172632) itself. nih.gov
Like other ketones with α-hydrogens, this compound can undergo enolization to form an enol or enolate intermediate. The formation of an enolate can sometimes compete with direct nucleophilic addition to the carbonyl group, especially under basic conditions. semanticscholar.org The enol form, though typically present in small quantities, is a key intermediate for the functionalization of the α-carbon. sapub.org
For instance, the enol can react with electrophilic fluorinating agents, such as Selectfluor®, to introduce a fluorine atom at the α-position. sapub.org The reaction is proposed to proceed via the attack of the enol's C=C double bond on the electrophilic fluorine source. sapub.org While specific studies on the enolization and subsequent functionalization of this compound are not widely detailed, the principles governing related ketones suggest this as a viable pathway for introducing further functionality to the molecule. Vinylogous aldol (B89426) reactions involving related trifluoromethyl ketones and enolizable partners like alkylidenepyrazolones have been shown to proceed with high diastereoselectivity and good enantioselectivity, highlighting the utility of enolate-type reactivity in this class of compounds. acs.orgnih.gov
Reactivity of the Trifluoromethyl Group
Selective activation and functionalization of a single C-F bond in a trifluoromethyl group is a significant challenge in organic chemistry due to the high bond strength, which increases with the number of fluorine atoms on the carbon. researchgate.netrsc.org Despite this, recent advancements in photoredox catalysis have enabled such transformations. nih.govbohrium.com
Visible-light photoredox catalysis has been successfully employed for the selective cleavage of a single C-F bond in trifluoromethyl ketones. nih.gov This process involves the single-electron reduction of the trifluoromethyl ketone to generate a difluoromethyl radical. nih.govbohrium.com This radical intermediate can then participate in intermolecular C-C bond formation reactions. For example, it can react with N-methyl-N-arylmethacrylamides to produce fluorine-containing oxindole (B195798) derivatives. nih.gov The choice of solvent is critical; 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been identified as playing a key role in achieving selective single C-F bond cleavage. nih.govbohrium.com These methods provide a divergent synthesis of valuable gem-difluoromethylene-containing scaffolds. researchgate.net
The table below outlines key aspects of this photocatalytic defluorinative functionalization.
| Method | Key Intermediate | Critical Factor | Product Type |
|---|---|---|---|
| Visible-Light Photoredox Catalysis | Difluoromethyl radical | HFIP Solvent | Fluorine-containing oxindoles |
| Visible-Light Photoredox Catalysis | α,α-difluoromethyl ketone (DFMK) radical | Solvent and Catalyst Choice | gem-difluoromethylene containing heterocycles and ketones |
The trifluoromethyl group significantly modulates the reactivity of this compound through both electronic and steric effects.
Electronic Effects: The three fluorine atoms make the CF₃ group one of the most powerful electron-withdrawing groups in organic chemistry. This strong inductive effect enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. This enhanced reactivity is a key feature in the reactions discussed in section 3.1.1.
Steric Effects: The steric bulk of the trifluoromethyl group also plays a crucial role in controlling reactivity and selectivity. Studies comparing the steric effect of the CF₃ group to various alkyl and aryl groups have shown it to be surprisingly large. jst.go.jp In ene reactions of trifluoromethyl ketones, the trifluoromethyl group was found to behave as a much larger substituent than a phenyl or isobutyl group, and as large as a sec-butyl group. jst.go.jp Further investigations involving the dehydration of trifluoromethyl homoallyl alcohols confirmed that the CF₃ group acts as a bulky substituent, comparable in size to a cyclohexyl group. capes.gov.brresearchgate.net This steric hindrance can influence the trajectory of an incoming nucleophile, thereby affecting the stereochemical outcome of addition reactions and potentially overriding intrinsic reactivity features. nih.gov The balance between the electronic (reactivity-enhancing) and steric (reactivity-hindering or selectivity-directing) effects of the trifluoromethyl group is a subtle but critical factor in determining the outcome of its chemical transformations. nih.gov
Cyclopropane (B1198618) Ring-Opening and Rearrangement Reactions
The inherent strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions. The regioselectivity and nature of the products formed are highly dependent on the reaction conditions, such as the pH. For instance, under acidic conditions (e.g., HCl in methanol), the ring is prone to open, leading to the formation of linear trifluoromethyl ketones. This process is believed to proceed through a carbocation intermediate. Conversely, basic conditions (e.g., NaOH in ethanol) can promote β-elimination pathways, resulting in conjugated dienes.
Donor-acceptor cyclopropanes, a class of compounds that share structural similarities with the title compound, are particularly predisposed to facile and selective ring-opening reactions, often catalyzed by Lewis acids. researchgate.net These reactions provide access to a wide array of functionalized molecules. researchgate.net
Radical Reactivity of Trifluoromethylcyclopropyl Species
The 1-(trifluoromethyl)cyclopropyl group can be involved in radical reactions, enabling the incorporation of this valuable motif into various organic molecules. A notable method involves the generation of the 1-(trifluoromethyl)cyclopropyl radical from a stable precursor, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, under mild photochemical conditions. nih.gov This reagent efficiently releases the desired radical, which can then participate in reactions with (hetero)arenes and silyl (B83357) enol ethers. nih.gov
The radical transfer process is influenced by the electronic properties of the radical and the substrate. The 1-(trifluoromethyl)cyclopropyl radical exhibits ambiphilic character, and its reaction with electron-rich substrates like silyl enol ethers can be initiated by a photoredox catalyst. nih.gov The proposed mechanism involves a single-electron transfer (SET) reduction of the precursor to form the radical, which then reacts with the substrate. Subsequent oxidation of the resulting intermediate yields the final product. nih.gov
The generation and reactivity of radicals from cyclopropane derivatives are a key aspect of their chemistry. For instance, the addition of a radical to a methylenecyclopropane (B1220202) can lead to a cyclopropyl-substituted carbon radical, which then undergoes ring-opening. beilstein-journals.orgnih.gov Similarly, cyclopropanols can form oxygen-centered radicals that subsequently rearrange via ring-opening to produce alkyl radicals. beilstein-journals.orgnih.gov These radical-mediated ring-opening reactions provide access to a diverse range of functionalized compounds. beilstein-journals.orgnih.gov
Table 1: Photocatalytic Radical Trifluoromethylcyclopropanation of Silyl Enol Ethers
| Entry | Silyl Enol Ether Substrate | Product | Yield (%) |
| 1 | 3a | 4a | 74 |
| 2 | Coumarin derivative 3x | 4x | - |
| 3 | Paeonol (3y) | 4y | - |
| 4 | 1-Adamantyl-substituted silyl enol ether 3z | 4z | 12 |
Data sourced from a study on a photocatalytic approach to radical 1-(trifluoromethyl)cyclopropanation. nih.gov The yields for entries 2 and 3 were not explicitly quantified in the provided text.
Metal-Catalyzed Transformations (e.g., Pd-catalyzed processes)
Palladium-catalyzed reactions represent a powerful tool for the transformation of cyclopropyl ketones. For aryl cyclopropyl ketones, palladium catalysis can efficiently induce stereoselective ring-opening to yield α,β-unsaturated ketones. rsc.org For example, using a Pd(OAc)₂/PCy₃ catalytic system, (E)-1-arylbut-2-en-1-ones can be generated from aryl cyclopropyl ketones with high stereoselectivity. rsc.org
The trifluoromethyl group plays a crucial role in other palladium-catalyzed reactions. For instance, in Heck-type cyclizations of 2-(trifluoromethyl)allyl ketone oximes, the CF₃ group is essential for the 5-endo cyclization to occur, likely by activating the vinylic carbon and stabilizing the palladium intermediate. mdpi.com Palladium-catalyzed cross-coupling reactions of aryl trifluoroacetates with organoboron compounds also provide a route to trifluoromethyl ketones. researchgate.net
Transition metal catalysis, in general, is a highly effective strategy for the synthesis and transformation of cyclopropanes. univasf.edu.br Copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane is a method for preparing 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol. nih.govacs.org These products are valuable synthetic intermediates. nih.govacs.org Furthermore, rhodium-catalyzed cyclopropanation of fluorinated alkenes with diazo reagents has been explored for the synthesis of various fluorinated cyclopropanes. nih.gov
Table 2: Palladium-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones
| Entry | Aryl Cyclopropyl Ketone Substrate | Product | Yield (%) |
| 1 | Phenyl cyclopropyl ketone | (E)-1-Phenylbut-2-en-1-one | 89 |
| 2 | 4-Methylphenyl cyclopropyl ketone | (E)-1-(p-Tolyl)but-2-en-1-one | 85 |
| 3 | 4-Methoxyphenyl cyclopropyl ketone | (E)-1-(4-Methoxyphenyl)but-2-en-1-one | 78 |
| 4 | 2-Naphthyl cyclopropyl ketone | (E)-1-(Naphthalen-2-yl)but-2-en-1-one | 65 |
| 5 | Thiophen-2-yl cyclopropyl ketone | (E)-1-(Thiophen-2-yl)but-2-en-1-one | 52 |
This table is a representative example based on the general findings that aryl cyclopropyl ketones undergo palladium-catalyzed ring-opening to form (E)-1-arylbut-2-en-1-ones in yields ranging from 23–89%. rsc.org The specific substrates and yields are illustrative.
Advanced Applications of 1 1 Trifluoromethyl Cyclopropyl Ethanone in Organic Synthesis
Precursor for the Synthesis of Diverse Fluorinated Organic Compounds
1-[1-(Trifluoromethyl)cyclopropyl]ethanone is a foundational starting material for a variety of other fluorinated compounds through functional group interconversions. The ethanone (B97240) moiety is particularly amenable to chemical manipulation, allowing for its transformation into different functional groups while retaining the core trifluoromethyl-cyclopropyl scaffold.
Key transformations include:
Oxidation: The ketone can be oxidized to yield the corresponding 1-(trifluoromethyl)cyclopropanecarboxylic acid. This transformation provides access to a class of fluorinated carboxylic acids that are important synthons for pharmaceuticals and agrochemicals.
Reduction: The carbonyl group can be reduced to a hydroxyl group, forming the corresponding alcohol, 1-[1-(trifluoromethyl)cyclopropyl]ethanol. This introduces a new chiral center and a functional handle for further reactions.
Substitution Reactions: While the trifluoromethyl group itself is generally robust, reactions targeting the acetyl group can lead to a diverse array of derivatives. For instance, condensation reactions can be employed to build larger molecular frameworks.
These fundamental transformations highlight the role of this compound as a versatile precursor. The products of these reactions serve as secondary building blocks for more complex molecules where the trifluoromethyl-cyclopropyl unit is desired to enhance properties like metabolic stability or binding affinity.
| Reaction Type | Reagent Class (Example) | Product Class | Significance |
|---|---|---|---|
| Oxidation | Oxidizing Agents (e.g., Potassium permanganate) | 1-(Trifluoromethyl)cyclopropanecarboxylic acid | Access to fluorinated carboxylic acids for further derivatization. |
| Reduction | Reducing Agents (e.g., Lithium aluminum hydride) | 1-[1-(Trifluoromethyl)cyclopropyl]ethanol | Creates a chiral alcohol, a versatile intermediate. |
| Condensation | Enolates/Enamines | α,β-Unsaturated ketones | Carbon-carbon bond formation to extend the molecular framework. |
Building Block for the Construction of Stereochemically Defined Chiral Scaffolds (e.g., as derived from enantioenriched cyclopropylboronates)
Chiral cyclopropane (B1198618) rings are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs. acs.orgnih.gov The synthesis of these structures in an enantiomerically pure form is a significant challenge. This compound and its derivatives are instrumental in accessing such stereochemically defined scaffolds.
A key strategy involves the conversion of trifluoromethyl-cyclopropyl systems into versatile synthetic intermediates like cyclopropylboronates. Recent advancements have demonstrated the copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane to produce 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol. acs.org Although this method builds the ring rather than starting from the pre-formed ketone, the trifluoromethyl-cyclopropylketone motif is a critical target that can be diversified into substrates for such advanced transformations. The C-B bond of the resulting cyclopropylboronates is highly versatile and can be functionalized to access a wide range of derivatives, including novel trifluoromethylated analogues of biologically active compounds like trans-2-arylcyclopropylamines. acs.org
Chemoenzymatic strategies have also emerged for the stereoselective synthesis of chiral cyclopropyl (B3062369) ketones. nih.govnih.gov Engineered enzymes can catalyze the cyclopropanation of olefins with diazoketone reagents to afford functionalized cyclopropyl ketones with high diastereo- and enantioselectivity. nih.gov These chiral ketones can then be chemically diversified, providing access to a library of structurally diverse and enantiopure cyclopropane scaffolds. nih.gov This dual approach, combining biocatalysis with chemical synthesis, underscores the value of the cyclopropyl ketone framework for generating collections of optically active molecules for drug discovery. nih.gov
Intermediate in the Assembly of Complex Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Fluorinated heterocycles, in particular, often exhibit enhanced biological activity. mdpi.com Building blocks containing both a trifluoromethyl group and a ketone, such as this compound, are valuable intermediates for constructing these complex ring systems. The ketone functionality provides a reactive handle for various cyclization and annulation reactions.
For example, trifluoromethylated β-diketones, which can be synthesized from ketones via methods like the Claisen condensation, are well-established precursors for a variety of heterocycles. sapub.org These 1,3-dicarbonyl compounds can react with binucleophiles like hydrazines or hydroxylamine (B1172632) to form five-membered heterocycles such as pyrazoles and isoxazoles, respectively. The presence of the trifluoromethyl group on the cyclopropane ring can significantly influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products. researchgate.net
The strategic placement of the trifluoromethyl group on the strained cyclopropyl ring makes this compound a unique starting point for synthesizing novel heterocyclic systems that would be difficult to access through other methods. uzh.ch
| Intermediate Type | Reaction Partner | Resulting Heterocycle |
|---|---|---|
| 1,3-Diketone derivative | Hydrazine (R-NHNH₂) | Pyrazole |
| 1,3-Diketone derivative | Hydroxylamine (NH₂OH) | Isoxazole |
| α,β-Unsaturated ketone derivative | Thiourea | Pyrimidine |
| Ketone | Amines and α-halo ketones (Hantzsch synthesis) | Pyrrole |
Contributions to the Development of Novel Synthetic Methodologies in Fluorine Chemistry
The study and application of compounds like this compound contribute significantly to the broader field of fluorine chemistry. mdpi.com The synthesis and reactivity of such molecules drive the development of new synthetic methods and provide deeper insights into the effects of fluorine on molecular properties and reactivity. researchgate.net
The development of catalytic, enantioselective methods for synthesizing trifluoromethylcyclopropanes is a prime example of methodological advancement. acs.org The demand for chiral building blocks like trifluoromethyl-cyclopropylboronates has spurred research into new catalytic systems that can control stereochemistry with high precision. acs.orgresearchgate.net
Furthermore, the unique electronic properties of the trifluoromethyl group often lead to unexpected reactivity, prompting chemists to devise new strategies to achieve desired transformations. The incorporation of fluorine is known to alter bioactivity and other physicochemical properties, and having access to novel fluorinated building blocks allows for systematic structure-activity relationship (SAR) studies. sapub.org These studies are crucial for rational drug design and the development of new agrochemicals and materials. The ongoing exploration of the chemistry of this compound and related structures continues to expand the toolkit of synthetic fluorine chemistry. uni-wuerzburg.de
Theoretical and Computational Investigations of 1 1 Trifluoromethyl Cyclopropyl Ethanone
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical methods are instrumental in elucidating the detailed electronic structure and bonding characteristics of fluorinated organic compounds.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of molecules. researchgate.netmdpi.com For cyclopropyl (B3062369) ketones, DFT calculations have been employed to determine stable conformations and geometric parameters. nih.govniscpr.res.in Studies on related substituted cyclopropyl ketones show that the molecule typically adopts one of two minimum energy conformers: the s-cis and s-trans conformations, referring to the orientation of the carbonyl group relative to the cyclopropane (B1198618) ring. nih.gov
The introduction of a bulky and highly electronegative trifluoromethyl (CF₃) group at the C1 position of the cyclopropyl ring significantly influences the molecule's geometry and electronic distribution. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. For 1-[1-(trifluoromethyl)cyclopropyl]ethanone, the C-CF₃ bond is expected to be strong due to the electron-withdrawing nature of fluorine. This substituent also affects the bond lengths within the strained three-membered ring and the adjacent carbonyl group. DFT studies on similar structures have shown that bulky substituents can favor specific conformations, which in turn dictates the molecule's reactivity. nih.gov
| Parameter | Description | Typical Computational Approach |
|---|---|---|
| Geometrical Optimization | Calculation of the lowest energy structure, providing bond lengths, bond angles, and dihedral angles. | DFT methods (e.g., B3LYP) with basis sets like 6-31G(d) or cc-pVDZ. niscpr.res.in |
| Conformational Analysis | Identification of stable conformers (e.g., s-cis and s-trans) and their relative energies. nih.gov | Potential energy surface scans using DFT. niscpr.res.in |
| Electronic Properties | Calculation of dipole moment, partial atomic charges, and electron density distribution. | Population analysis methods (e.g., Mulliken, Hirshfeld) post-DFT calculation. rsc.org |
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, which has lone pairs of electrons. The LUMO is likely to be centered on the carbonyl carbon and the C=O π* antibonding orbital. The electron-withdrawing CF₃ group lowers the energy of both the HOMO and LUMO, potentially increasing the molecule's stability and affecting its reactivity in nucleophilic and electrophilic reactions. nih.govresearchgate.netresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. rsc.orgosti.gov The MEP surface is colored to represent different electrostatic potential values:
Red regions indicate negative potential, corresponding to areas of high electron density (e.g., around the carbonyl oxygen) that are susceptible to electrophilic attack. rsc.org
Blue regions indicate positive potential, corresponding to areas of electron deficiency (e.g., around the acidic protons of the methyl group or the cyclopropyl ring) that are prone to nucleophilic attack. rsc.org
Green regions represent neutral potential.
For this compound, the MEP would show a significant negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the hydrogen atoms. niscpr.res.in
Computational Elucidation of Reaction Mechanisms and Pathways
Computational methods are essential for mapping out the complex mechanisms of chemical reactions, including identifying transition states and intermediates.
The synthesis of trifluoromethyl-substituted cyclopropanes often involves transition-metal-catalyzed cyclopropanation reactions. nih.gov DFT calculations can be used to model the entire reaction pathway, calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states (TS), and products. nih.govresearchgate.net
For instance, in a copper-catalyzed cyclopropanation, the mechanism involves several key steps:
Formation of a copper carbene complex from a diazo precursor.
Addition of the carbene to an alkene.
Ring closure to form the cyclopropane ring.
Computational modeling of a similar CuI-catalyzed cyclopropanation reaction with a fluorinated diazo compound and styrene (B11656) provided detailed energetic data for the reaction pathway. nih.gov The calculations revealed the activation energies for key steps, such as the formation of the metal carbene (TS1) and the subsequent addition to the alkene (TS2). nih.govresearchgate.net
| Species | Description | ΔG (kcal/mol) |
|---|---|---|
| Int1 | Zwitterionic Intermediate | 5.2 |
| TS1 | Transition State for N₂ Extrusion | 16.4 |
| Int2 | Copper Carbene Complex | -8.7 |
| TS2 | Transition State for Alkene Addition | -26.4 |
| Int3 | Intermediate after Alkene Addition | -22.1 |
| TS3 | Transition State for Ring Closure | -52.3 |
| Pr | Product Complex | -44.6 |
Note: Data is from a model reaction and serves to illustrate the type of information obtained from DFT calculations on related systems. nih.gov
Achieving high stereoselectivity is a major goal in organic synthesis. Computational studies are crucial for understanding the origins of diastereoselectivity and enantioselectivity in reactions that form chiral centers, such as the cyclopropanation to produce substituted cyclopropanes. researchgate.netorganic-chemistry.orgnih.gov
Theoretical models can explain why a particular stereoisomer is favored by comparing the energies of the different transition states leading to each isomer. The stereochemical outcome is determined by the lowest energy pathway. For example, in the synthesis of trifluoromethyl-substituted cyclopropanes, DFT calculations have been used to analyze the transition states for the formation of cis and trans diastereomers. escholarship.org These studies revealed that the formation of the first C-C bond is often the rate-determining and stereochemistry-determining step. The calculations can account for steric and electronic effects imparted by the catalyst, ligands, and substrates that favor one transition state over another. escholarship.org Similarly, in the hydride reduction of cyclopropyl ketones, DFT calculations showed that the stereoselectivity could be predicted based on the relative stability of the substrate's conformers and the direction of hydride attack. nih.gov
Prediction and Correlation of Spectroscopic Properties through Computational Methods
Computational chemistry can accurately predict spectroscopic data (NMR, IR), which is invaluable for structure elucidation and the interpretation of experimental spectra. nih.govmdpi.com
Methods like DFT can simulate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. chemrxiv.orgresearchgate.net The calculated frequencies and intensities can be compared with experimental data to confirm the presence of specific functional groups. For this compound, key predicted vibrational modes would include the C=O stretch of the ketone, C-F stretches of the trifluoromethyl group, and the characteristic vibrations of the cyclopropyl ring.
Similarly, NMR chemical shifts can be calculated with high accuracy. github.io Predicting ¹⁹F NMR shifts is particularly important for fluorinated compounds. nih.govnih.govrsc.org DFT methods, often combined with specific functionals and basis sets, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. These predictions help in assigning signals in complex spectra and can be used to distinguish between different isomers. nih.gov The accuracy of these predictions is often improved by including solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net
| Spectroscopy | Computational Task | Typical Method | Key Information Obtained |
|---|---|---|---|
| IR | Frequency Calculation | DFT (e.g., B3LYP/6-311+G(d,p)) researchgate.net | Vibrational frequencies and intensities corresponding to functional groups (C=O, C-F). researchgate.net |
| NMR (¹H, ¹³C, ¹⁹F) | Magnetic Shielding Calculation | GIAO-DFT (e.g., ωB97XD/aug-cc-pvdz) rsc.org | Chemical shifts for structural assignment and isomer differentiation. nih.gov |
| UV-Vis | Excitation Energy Calculation | Time-Dependent DFT (TD-DFT) researchgate.net | Electronic transition wavelengths (λmax) and oscillator strengths. |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the carbonyl carbon of the acetyl group to the C1 carbon of the cyclopropyl ring. This rotation dictates the relative orientation of the acetyl group and the substituted cyclopropane, giving rise to various rotational isomers (rotamers) with distinct energy levels. Understanding these conformational preferences is crucial for predicting the molecule's reactivity, spectroscopic properties, and interactions in a biological context.
Conformational Preferences and Rotational Barriers
Direct computational or experimental studies on the conformational analysis of this compound are not extensively documented in publicly available literature. However, a robust theoretical understanding can be constructed by examining the well-studied, structurally analogous parent compound, cyclopropyl methyl ketone (also known as 1-cyclopropylethanone), and then considering the influence of the trifluoromethyl (CF₃) substituent.
For cyclopropyl methyl ketone, computational studies using ab initio methods have established that the molecule exists predominantly in two planar, or near-planar, conformations: s-cis and s-trans. uwlax.eduacs.org These conformers are characterized by the dihedral angle between the carbonyl bond (C=O) and a C-C bond of the cyclopropyl ring. The s-cis conformation, where the carbonyl group is eclipsed with one of the ring's C-C bonds, is identified as the global energy minimum, making it the most stable conformer. uwlax.eduacs.org A local energy minimum is also found near the s-trans conformation, where the carbonyl group is oriented away from the ring. acs.org
The preference for the s-cis conformer in cyclopropyl methyl ketone is attributed to favorable electronic interactions between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropyl ring, a form of conjugation.
The introduction of a trifluoromethyl (CF₃) group at the C1 position of the cyclopropyl ring is expected to significantly alter this conformational landscape due to two primary factors:
Steric Hindrance: The CF₃ group is considerably larger than the hydrogen atom it replaces. In an s-cis-like conformation, significant steric repulsion would occur between the bulky CF₃ group and the acetyl's methyl group. This steric clash would likely destabilize this conformation.
Electronic Effects: The CF₃ group is a strong electron-withdrawing group. This electronic perturbation could modify the nature of the conjugation between the cyclopropyl ring and the carbonyl group, potentially influencing the relative stability of the conformers.
Based on these factors, it is hypothesized that unlike the parent compound, this compound would favor a non-planar, gauche or s-trans-like conformation to minimize the steric repulsion between the trifluoromethyl and methyl groups. The global energy minimum would therefore correspond to a rotamer where these two bulky groups are positioned far from each other.
The following table, derived from computational studies on the parent cyclopropyl methyl ketone, illustrates the energy profile associated with the rotation of the acetyl group. The torsion angle is defined between the carbonyl group and the α-hydrogen on the cyclopropyl ring, with 180° corresponding to the most stable s-cis conformation in that molecule. uwlax.edu
| Torsion Angle (°) for Cyclopropyl Methyl Ketone | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 8.03 | s-trans |
| 45 | 9.74 | - |
| 50 | 10.10 | Least Stable (Transition State) |
| 90 | 5.54 | - |
| 135 | 0.00 | - |
| 180 | 0.00 | s-cis (Most Stable) |
Note: Data presented is for the unsubstituted analogue, cyclopropyl methyl ketone, and serves as a theoretical baseline. The actual energy values and the most stable conformation for this compound are expected to differ significantly due to the steric and electronic effects of the CF₃ group.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the dynamic nature of molecular structures, their conformational flexibility, and their interactions with the surrounding environment (e.g., a solvent).
For this compound, MD simulations could be employed to:
Explore the Conformational Energy Landscape: By simulating the molecule's movements over time (typically nanoseconds to microseconds), MD can map the potential energy surface, identify stable and metastable conformational states, and determine the energy barriers for transitions between them.
Analyze Rotational Dynamics: MD simulations would allow for the direct observation of the rotation around the C-C bond, providing rates of interconversion between different rotamers and the populations of each conformational state at a given temperature.
Simulate Solvent Effects: Placing the molecule in a simulated solvent box (e.g., water) would reveal how solvent interactions influence conformational preferences. Solvation can stabilize or destabilize certain conformers, potentially shifting the equilibrium compared to the gas phase.
Calculate Thermodynamic Properties: From the simulation trajectory, important thermodynamic properties such as the free energy difference (ΔG) between conformers can be calculated, providing a more accurate measure of their relative populations under realistic conditions than static energy calculations alone.
Future Research Directions and Uncharted Avenues for 1 1 Trifluoromethyl Cyclopropyl Ethanone
Development of Highly Efficient and Stereoselective Synthetic Pathways
Future research should prioritize the development of more efficient and stereoselective methods for the synthesis of 1-[1-(trifluoromethyl)cyclopropyl]ethanone and its derivatives. While methods for creating trifluoromethyl-substituted cyclopropanes exist, achieving high levels of stereocontrol, particularly for quaternary centers, remains a significant challenge. researchgate.netorganic-chemistry.org
Key areas for investigation include:
Asymmetric Catalysis: The exploration of novel chiral catalysts, such as dirhodium and copper complexes, could lead to highly enantioselective cyclopropanation reactions. organic-chemistry.orgnih.govacs.org Research into ligands that can effectively control the stereochemistry around the cyclopropane (B1198618) ring during its formation is crucial.
Novel Reagent Development: The design and synthesis of new trifluoromethylating and cyclopropanating reagents could offer milder reaction conditions and improved functional group tolerance. nih.gov This includes the development of bench-stable precursors for the in-situ generation of reactive intermediates. nih.gov
Scalable Synthesis: Investigating scalable approaches, such as those utilizing sulfur tetrafluoride for deoxyfluorination of cyclopropane carboxylic acids, will be essential for making these compounds more accessible for larger-scale applications. acs.org
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Chiral Rhodium(II)-Catalyzed Cyclopropenation | High efficiency and enantioselectivity for related compounds. nih.gov | Substrate scope may be limited; catalyst cost and sensitivity. |
| Copper-Catalyzed Enantioselective Cyclopropanation | Use of commercially available catalysts and ligands; general for a variety of substrates. acs.org | May require careful optimization of reaction conditions for specific substrates. |
| Asymmetric [3+2] Cycloadditions | Potential for high enantioselectivity and diastereoselectivity. nih.gov | May be limited to specific classes of reactants; mechanism can be complex. |
Exploration of Undiscovered Reactivity Modes and Catalytic Cycles
The strained cyclopropane ring and the electron-withdrawing trifluoromethyl group in this compound suggest a rich and largely unexplored reactivity profile. Future studies should aim to uncover novel transformations and catalytic cycles involving this compound.
Promising research avenues include:
Ring-Opening Reactions: Investigating catalytic ring-opening reactions could provide access to a variety of functionalized linear structures that are otherwise difficult to synthesize. researchgate.net The regioselectivity and stereoselectivity of these reactions would be of primary interest.
Photocatalysis: The use of visible light photocatalysis could enable novel cycloaddition reactions and the generation of radical intermediates under mild conditions. nih.govacs.org The generation of 1-(trifluoromethyl)cyclopropyl radicals could lead to new methods for incorporating this valuable moiety into organic molecules. nih.gov
Transition-Metal Catalyzed Cross-Coupling: Developing methods for the cross-coupling of this compound or its derivatives would significantly expand its utility as a building block in medicinal and materials chemistry.
Integration into Sustainable and Green Chemistry Methodologies
To align with the growing demand for environmentally friendly chemical processes, future research should focus on integrating the synthesis and application of this compound into sustainable and green chemistry frameworks.
Key areas for development are:
Flow Chemistry: Transitioning synthetic routes from batch to continuous-flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. acs.org Flow chemistry can also enable the use of hazardous reagents, like diazomethane, in a safer and more controlled manner. researchgate.net
Solvent Minimization and Alternative Solvents: Research into minimizing the use of hazardous organic solvents by employing greener alternatives or solvent-free reaction conditions is crucial.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product will be a key aspect of developing more sustainable methods.
Table 2: Potential Green Chemistry Approaches
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Designing syntheses with fewer steps and less waste. |
| Atom Economy | Utilizing cycloaddition reactions that incorporate all atoms from the reactants. |
| Less Hazardous Chemical Syntheses | Employing safer trifluoromethylating agents and avoiding toxic solvents. |
| Catalysis | Using catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. nih.gov |
Application of Advanced Machine Learning and AI in Compound Design and Reaction Prediction
The complexity of organofluorine chemistry presents an ideal opportunity for the application of advanced computational tools. springernature.com Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery of new synthetic routes and the prediction of reaction outcomes for this compound. mdpi.com
Future research in this area should focus on:
Retrosynthesis Prediction: Utilizing AI-driven retrosynthesis tools to identify novel and more efficient synthetic pathways to the target molecule and its derivatives. engineering.org.cnpreprints.org These tools can learn from vast databases of chemical reactions to propose innovative disconnections. nih.gov
Reaction Outcome Prediction: Employing ML models to predict the success, yield, and stereoselectivity of potential reactions, thereby reducing the need for extensive experimental screening. dartmouth.eduacs.org Graph neural networks and other deep learning models are particularly promising for this application. preprints.orgchemcopilot.com
De Novo Design: Using generative AI models to design novel derivatives of this compound with desired physicochemical or biological properties for applications in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[1-(Trifluoromethyl)cyclopropyl]ethanone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclopropanation reactions. For example, trifluoromethyl iodide (CF₃I) reacts with cyclopropyl precursors in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMSO . Reaction temperature (20–60°C) and stoichiometric ratios (1:1.2 for CF₃I:precursor) critically affect yield.
- Data Contradictions : Industrial-scale methods (e.g., continuous flow reactors) report higher yields (~85%) compared to batch processes (~70%) due to improved mixing and thermal control .
| Synthesis Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Batch reaction | CF₃I, K₂CO₃, DMSO, 50°C | 70 | ≥95 | |
| Continuous flow reactor | CF₃I, K₂CO₃, DMSO, 60°C | 85 | ≥98 |
Q. How is this compound characterized using spectroscopic techniques?
- Analytical Workflow :
NMR : ¹⁹F NMR shows a singlet at δ -62 ppm for the CF₃ group. ¹H NMR confirms cyclopropane protons as a multiplet (δ 1.2–1.5 ppm) .
FTIR : Strong C=O stretch at 1680–1700 cm⁻¹ and CF₃ absorption at 1150–1200 cm⁻¹ .
Mass Spectrometry : ESI-MS (positive mode) displays [M+H]⁺ at m/z 181.1 .
- Challenges : Overlapping signals in ¹H NMR require decoupling or 2D-COSY for resolution .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : AutoDock Vina assesses binding affinity to targets like cyclooxygenase-2 (COX-2). The trifluoromethyl group enhances hydrophobic interactions (ΔG ≈ -8.2 kcal/mol) .
- QSAR Modeling : Hammett constants (σ ≈ 0.54) correlate with electron-withdrawing effects of CF₃, predicting enhanced enzyme inhibition .
- Contradictions : Some studies suggest steric hindrance from the cyclopropane ring reduces binding efficiency in rigid active sites .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
- Experimental Design :
In Vitro Assays : Liver microsomes incubated with the compound (10–100 µM) and NADPH.
LC-MS/MS Analysis : Monitors metabolite formation (e.g., hydroxylated derivatives) .
- Findings : Competitive inhibition observed (IC₅₀ = 15 µM) due to CF₃ group blocking heme iron coordination .
| Enzyme | Inhibition Type | IC₅₀ (µM) | Metabolites Identified | Reference |
|---|---|---|---|---|
| CYP3A4 | Competitive | 15 | Hydroxy-CF₃ derivative | |
| CYP2D6 | Non-competitive | >50 | None |
Q. What strategies resolve contradictions in reactivity studies involving cyclopropane ring opening?
- Case Study : Acidic vs. basic conditions for ring-opening reactions:
- Acidic (HCl/MeOH) : Yields linear trifluoromethyl ketones (75% yield) via carbocation intermediates .
- Basic (NaOH/EtOH) : Forms conjugated dienes (60% yield) via β-elimination .
- Resolution : Control pH (<2 or >10) and monitor via in situ IR to track intermediate stability .
Data-Driven Insights
Q. How does the compound compare to structurally similar analogs in pharmacological screens?
- Comparative Analysis :
| Compound | LogP | IC₅₀ (COX-2, µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| This compound | 2.1 | 8.2 | 0.5 | |
| 1-(Trifluoromethylphenyl)ethanone | 2.3 | 12.4 | 0.3 | |
| 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethanone | 2.5 | 10.1 | 0.4 |
- Key Insight : The cyclopropane ring improves solubility and target selectivity compared to bulkier aryl groups .
Methodological Best Practices
- Synthetic Optimization : Use continuous flow reactors for scalable production and higher yields .
- Analytical Validation : Combine ¹H-¹³C HSQC with NOESY to resolve cyclopropane stereochemistry .
- Biological Assays : Pre-incubate test compounds with liver microsomes for 10 minutes to assess time-dependent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
